4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide
Description
Contextualization within the Benzofuroxan (B160326) and Furoxan Heterocyclic Framework
4-Methylbenzo[c] clockss.orgresearchgate.netnih.govoxadiazole 1-oxide belongs to a class of bicyclic heterocyclic compounds known as benzofuroxans. The core structure, benzo[c] clockss.orgresearchgate.netnih.govoxadiazole 1-oxide, is formed by the fusion of a benzene (B151609) ring with a furoxan ring. Furoxan is the common name for 1,2,5-oxadiazole 2-oxide, a five-membered heterocycle containing two nitrogen atoms and two oxygen atoms, one of which is an N-oxide. rsc.org The fusion of this ring to a benzene nucleus gives rise to the benzofuroxan system. nih.gov
These compounds are structurally related to the corresponding deoxygenated analogues, the benzofurazans (benzo[c] clockss.orgresearchgate.netnih.govoxadiazoles). researchgate.net The presence of the N-oxide group in benzofuroxans is crucial, as it significantly influences the molecule's electronic properties, reactivity, and biological activity. rsc.orgnih.gov 4-Methylbenzo[c] clockss.orgresearchgate.netnih.govoxadiazole 1-oxide is specifically a derivative where a methyl group is substituted on the 4-position of the benzene portion of the benzofuroxan scaffold.
Table 1: Core Heterocyclic Structures
| Name | Core Structure | Description |
|---|---|---|
| Furoxan | 1,2,5-Oxadiazole 2-oxide | A five-membered ring with two carbons, two nitrogens, and an exocyclic N-oxide. rsc.org |
| Benzofurazan | Benzo[c] clockss.orgresearchgate.netnih.govoxadiazole | A benzene ring fused to a 1,2,5-oxadiazole (furazan) ring. researchgate.net |
| Benzofuroxan | Benzo[c] clockss.orgresearchgate.netnih.govoxadiazole 1-oxide | A benzene ring fused to a furoxan ring; the parent structure for the subject compound. nih.gov |
Historical and Current Academic Significance of 1,2,5-Oxadiazole N-Oxide Derivatives in Chemical Science
Derivatives of 1,2,5-oxadiazole N-oxide, encompassing both furoxans and benzofuroxans, have been a subject of extensive study since the mid-20th century. researchgate.net Their academic and practical significance stems from a diverse range of applications, driven by their unique chemical reactivity.
A primary area of interest is their biological activity. Many benzofuroxan derivatives are recognized for their ability to release nitric oxide (NO) under physiological conditions, a property that underpins much of their pharmacological potential. researchgate.netnih.govrsc.org This has led to their investigation for various therapeutic uses. Research has demonstrated activities including antimicrobial, antifungal, antiparasitic, anticancer, and immunosuppressive effects. researchgate.netnih.gov For instance, specific derivatives have been synthesized and tested for their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas' disease. nih.govacs.org
Beyond medicine, these compounds are utilized in materials science. Their high nitrogen and oxygen content and positive enthalpies of formation make them suitable components in high-energy materials, such as explosives and propellants. researchgate.netchemicalbook.com The versatility of the benzofuroxan scaffold allows for the introduction of various functional groups, enabling the synthesis of a wide array of compounds for different applications, from fungicides to vasodilators. nih.govnih.gov
Table 2: Reported Applications of 1,2,5-Oxadiazole N-Oxide Derivatives
| Field | Specific Application | Reference |
|---|---|---|
| Medicinal Chemistry | Nitric Oxide (NO) Donors | researchgate.netrsc.org |
| Anticancer Agents | nih.govnih.gov | |
| Antimicrobial / Antiparasitic Agents | researchgate.netnih.gov | |
| Vasodilators | nih.govnih.gov | |
| Materials Science | High-Energy Materials (Explosives) | researchgate.netchemicalbook.com |
| Agrochemicals | Herbicides / Fungicides | researchgate.netnih.gov |
Isomeric Considerations and Positional Isomerism of Methylated Benzo[c]clockss.orgresearchgate.netnih.govoxadiazole 1-oxides
The structure of substituted benzofuroxans presents two main types of isomerism: positional isomerism and tautomerism.
Positional Isomerism: For a monosubstituted methylbenzofuroxan, the methyl group can be attached to any of the four available carbon atoms on the benzene ring, leading to four distinct positional isomers: 4-methyl-, 5-methyl-, 6-methyl-, and 7-methylbenzo[c] clockss.orgresearchgate.netnih.govoxadiazole 1-oxide. Each of these isomers is a unique compound with potentially different physical, chemical, and biological properties.
Tautomerism: A key feature of the benzofuroxan system is the rapid tautomeric equilibrium between two isomeric forms. The exocyclic N-oxide group can be adjacent to either nitrogen atom of the oxadiazole ring. In solution at room temperature, benzofuroxan rapidly interconverts between these two non-symmetric bicyclic structures through a proposed ring-opening to an o-dinitrosobenzene intermediate. clockss.orgnih.gov This dynamic equilibrium means that for an unsymmetrically substituted derivative like 4-methylbenzofuroxan, the compound exists as a mixture of two tautomers: 4-methylbenzo[c] clockss.orgresearchgate.netnih.govoxadiazole 1-oxide and 7-methylbenzo[c] clockss.orgresearchgate.netnih.govoxadiazole 1-oxide. psu.edu This tautomerism is often observed in NMR spectroscopy, where proton and carbon signals may appear broadened at room temperature due to the rapid exchange. nih.govpsu.edu
Table 3: Isomers of Methylbenzo[c] clockss.orgresearchgate.netnih.govoxadiazole 1-oxide
| Isomer Type | Description | Example Structures |
|---|---|---|
| Positional Isomers | Differ in the position of the methyl group on the benzene ring. | 4-methyl-, 5-methyl-, 6-methyl-, and 7-methyl- derivatives. |
| Tautomers | Rapidly interconverting isomers due to the position of the N-oxide. | For the 4-methyl derivative, it exists in equilibrium with the 7-methyl tautomer. psu.edu |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-5-3-2-4-6-7(5)8-11-9(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRATWQOBZWRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=[N+](ON=C12)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395567 | |
| Record name | 2,1,3-Benzoxadiazole, 4-methyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27808-46-4 | |
| Record name | 2,1,3-Benzoxadiazole, 4-methyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of 4 Methylbenzo C 1 2 3 Oxadiazole 1 Oxide Chemical Transformations
Electron Transfer Processes and Electrochemical Behavior of the N-Oxide Moiety
The N-oxide moiety within the benzofuroxan (B160326) structure is a key determinant of its electrochemical properties and its participation in electron transfer processes. The dative and highly polar N⁺–O⁻ bond is capable of undergoing facile monoelectronation. nih.govnih.gov This reactivity is central to the biological activity of some benzofuroxan derivatives, where the ease of this single electron transfer is associated with their efficacy. nih.gov
Electrochemical studies, such as cyclic voltammetry, have been employed to quantify the electron-accepting nature of the benzofuroxan system. These measurements determine oxidation potentials, revealing how substituents on the carbocyclic ring influence the ease of electron transfer. researchgate.net For instance, the oxidation potentials (E₀) for σ-adducts of various benzofuroxans have been measured, showing a strong dependence on the electron-withdrawing or electron-donating character of the substituents. researchgate.net The values for 4-nitro-benzofuroxan adducts are in the range of 0.5-0.6 V (vs. SCE), while the presence of more powerful electron-withdrawing groups, as in 4,6-dinitro-benzofuroxan adducts, can increase the potential to as high as 1.20-1.33 V in acetonitrile. researchgate.net The N-oxide group can also act as an electron shuttle, a property that has been explored in other aromatic N-oxides. ufms.br
Reaction Pathways and Rearrangement Mechanisms within the 1,2,5-Oxadiazole N-Oxide Ring
The 1,2,5-oxadiazole N-oxide ring of the benzofuroxan system is not static and can undergo several significant rearrangements. These transformations are often intimately linked to tautomeric equilibria. clockss.org
A fundamental process is the ring-chain tautomerism, where the benzofuroxan ring can open to form an o-dinitrosobenzene intermediate. clockss.orgmdpi.com This equilibrium is a critical aspect of benzofuroxan chemistry, influencing its reactivity and the reaction pathways it can enter. clockss.org In solution, benzofuroxan derivatives can rapidly interconvert between two non-symmetric bicyclic N-oxide tautomers (N-1-oxide and N-3-oxide) via this open dinitroso form. mdpi.com
Beyond tautomerism, benzofuroxans can participate in more complex heterocyclic rearrangements. Under certain conditions, such as alkylation with methyl triflate, the initially formed N-alkylated derivative can undergo ring opening, followed by a new ring closure to form a benzimidazole structure. clockss.org Other spontaneous rearrangements have been observed where benzofuroxans with specific side chains, such as 4-acetyl or 4-formyl groups, rapidly convert to anthranils. clockss.org The stability of the benzofuroxan ring is highlighted by its preference for the cyclized form compared to related systems like o-nitrosoazobenzene derivatives, which exist completely as cyclized benzotriazole 1-oxides. clockss.org In some furoxan series, Lewis acid-promoted rearrangements have also been documented. researchgate.net
Influence of Electronic Structure Specificity on Chemical Reactivity
The chemical reactivity of the benzofuroxan system is profoundly influenced by its unique electronic structure. Benzofuroxans are considered "electron-overcrowded" or electron-rich heterocycles, which makes their electronic structure sensitive and complex to analyze without high-level computational methods. nih.gov Quantum chemical studies are often necessary to gain a detailed understanding of their reaction mechanisms and reactivity. nih.gov
The positioning and nature of substituents on the benzene (B151609) ring can dramatically alter the electronic properties and, consequently, the chemical reactivity. The introduction of powerful electron-withdrawing groups, such as nitro groups, can induce "super-electrophilic" character. researchgate.net For example, 4,6-dinitrobenzofuroxan (DNBF) exhibits a reactivity in σ-adduct complexation that is orders of magnitude greater than even highly reactive trinitrobenzene derivatives. researchgate.net This enhanced electrophilicity drives facile reactions, including SₙAr substitutions. researchgate.net
Conversely, electron-donating groups also modulate reactivity. The effect of substituents on reaction rates has been systematically studied using the Hammett equation, which provides a quantitative correlation between the electronic effect of a substituent and its impact on reactivity. researchgate.netufms.br For instance, the reaction of substituted benzofuroxans with α-carbonyl compounds to form quinoxaline-di-N-oxides proceeds more rapidly in the presence of an electron-withdrawing group, while an electron-donating group has the opposite effect. ufms.br The localization of Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs) within the molecule also dictates its reaction profile, with some derivatives exhibiting pronounced charge-transfer characteristics upon electronic transition. nih.gov
Kinetic and Thermodynamic Aspects of Reactions Involving the Benzofuroxan System
Kinetic and thermodynamic studies provide quantitative insight into the reactivity of the benzofuroxan system. Rate constants for reactions involving benzofuroxans have been determined experimentally, demonstrating the impact of substituents on reaction kinetics.
A kinetic study of the reaction between various substituted benzofuroxans and 2-acetylthiophene (B1664040) showed that the reaction follows first-order kinetics. ufms.br The rate of reaction was found to be dependent on the nature of the substituent on the benzofuroxan ring. ufms.br Electron-withdrawing groups were observed to accelerate the reaction, while electron-donating groups slowed it down, a finding that was correlated linearly using the Hammett equation. ufms.br
| Compound | Rate Constant (k) min⁻¹ |
| Benzofuroxan | 3.32 x 10⁻³ |
| 5-Chlorobenzofuroxan | 4.24 x 10⁻³ |
| 4-Nitrobenzofuroxan | 3.48 x 10⁻³ |
| 5-Methylbenzofuroxan | 8.03 x 10⁻³ |
| 4,6-Dinitrobenzofuroxan | 9.41 x 10⁻³ |
This table displays the rate constants for the reaction of various benzofuroxan derivatives with 2-acetylthiophene, illustrating the effect of substituents on the reaction rate. ufms.br
From a thermodynamic perspective, quantum chemical calculations have been used to determine the energetics of reactions involving benzofuroxans. For example, the reaction of 4,6-dichloro-5-nitrobenzofuroxan with 2-morpholinoethanamine was calculated to be exothermic, with a thermal effect of 22.1 to 23.5 kcal/mol depending on the reaction pathway. nih.gov Such calculations also provide information on the relative thermodynamic stability of potential products. nih.gov Furthermore, thermodynamic data, such as the Gibbs free energy change (ΔG°), have been calculated for the tautomeric equilibria in related quinolinofuroxan systems, quantifying the preference for one tautomer over another. clockss.org
Advanced Spectroscopic and Structural Characterization of 4 Methylbenzo C 1 2 3 Oxadiazole 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Methylbenzo[c] researchgate.netrsc.orgnih.govoxadiazole 1-oxide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.
Comprehensive ¹H NMR Spectral Analysis
A ¹H NMR spectrum of 4-Methylbenzo[c] researchgate.netrsc.orgnih.govoxadiazole 1-oxide would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the methyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nature of the furoxan ring, likely appearing in the downfield region of the spectrum. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (e.g., doublets, triplets) would reveal the connectivity between adjacent protons.
Table 1: Predicted ¹H NMR Data for 4-Methylbenzo[c] researchgate.netrsc.orgnih.govoxadiazole 1-oxide
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃ | ~2.5 | Singlet | N/A |
| Ar-H | 7.0 - 8.0 | Multiplet | N/A |
| Ar-H | 7.0 - 8.0 | Multiplet | N/A |
| Ar-H | 7.0 - 8.0 | Multiplet | N/A |
Note: This table is predictive and not based on experimental data.
Detailed ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of 4-Methylbenzo[c] researchgate.netrsc.orgnih.govoxadiazole 1-oxide would display a single peak for each unique carbon atom. The chemical shifts of the carbon atoms in the aromatic ring and the furoxan ring would be indicative of their electronic environment. The carbons of the furoxan ring, being part of a heterocyclic system with electronegative oxygen and nitrogen atoms, would be expected to resonate at a lower field compared to the carbons of the benzene ring. The methyl carbon would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for 4-Methylbenzo[c] researchgate.netrsc.orgnih.govoxadiazole 1-oxide
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ | ~20 |
| Aromatic C-H | 110 - 140 |
| Aromatic C-quaternary | 120 - 150 |
| Furoxan C | 110 - 160 |
Note: This table is predictive and not based on experimental data.
Application of 2D NMR Techniques (e.g., HMBC, COSY) for Connectivity Mapping
Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the protons on the aromatic ring.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to detect and study species with unpaired electrons, such as free radicals. nih.gov While stable organic molecules like 4-Methylbenzo[c] researchgate.netrsc.orgnih.govoxadiazole 1-oxide are diamagnetic and thus ESR-silent, this technique would be invaluable for investigating the potential formation of radical intermediates during chemical reactions or under specific conditions like UV irradiation. researchgate.net For instance, if the furoxan ring were to undergo homolytic cleavage, ESR could detect the resulting radical species, providing information about their electronic structure and environment. ucl.ac.uk
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of 4-Methylbenzo[c] researchgate.netrsc.orgnih.govoxadiazole 1-oxide would provide definitive proof of its molecular structure. The resulting data would include precise bond lengths, bond angles, and torsional angles, confirming the planarity of the bicyclic system and the geometry of the N-oxide group. Furthermore, the crystallographic data would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking or hydrogen bonding. eurjchem.com Although the synthesis and characterization of various benzofuroxan (B160326) derivatives have been reported, a specific crystal structure for the 4-methyl derivative is not available in open-access crystallographic databases. nih.govnih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 4-Methylbenzo[c] researchgate.netrsc.orgnih.govoxadiazole 1-oxide |
Computational and Theoretical Studies on 4 Methylbenzo C 1 2 3 Oxadiazole 1 Oxide
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the electronic architecture and spatial arrangement of atoms in 4-Methylbenzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole 1-oxide. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's geometric parameters and electronic distribution.
The core structure of 4-Methylbenzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole 1-oxide consists of a fused benzene (B151609) and a furoxan ring. The introduction of a methyl group at the 4-position of the benzene ring is expected to influence the electronic properties of the entire molecule through inductive and hyperconjugative effects. While specific computational studies on the 4-methyl derivative are not extensively documented in the reviewed literature, research on related benzofuroxan (B160326) derivatives provides a solid foundation for understanding its structural characteristics. For instance, DFT calculations on various substituted benzofuroxans have been used to determine their optimized geometries. researchgate.net
The electronic structure of such compounds is characterized by a significant degree of electron delocalization across the bicyclic system. The N-oxide moiety in the furoxan ring plays a crucial role in the electronic nature of the molecule, contributing to its electrophilic character. The methyl group, being an electron-donating group, is anticipated to modulate the electron density distribution, potentially impacting the reactivity and stability of the ring system.
Density Functional Theory (DFT) Investigations into Molecular Geometry and Stability
Density Functional Theory (DFT) is a widely used computational method for investigating the molecular geometry and stability of organic compounds. By approximating the electron density of a system, DFT can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles.
For 4-Methylbenzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole 1-oxide, DFT calculations would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-31G* or larger) to obtain the optimized molecular geometry. These calculations would reveal the planarity of the benzofuroxan core and the precise orientation of the methyl group.
The stability of the molecule can be assessed through the calculation of its total electronic energy. Furthermore, thermodynamic parameters such as the enthalpy of formation can be computed, providing a quantitative measure of the molecule's stability. mdpi.comnih.gov Studies on analogous benzofuroxan derivatives have utilized DFT to calculate heats of formation, indicating that these compounds can be high-energy density materials. mdpi.comnih.gov The presence of the methyl group in 4-Methylbenzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole 1-oxide would likely have a stabilizing effect compared to the unsubstituted benzofuroxan, due to the electron-donating nature of the methyl group.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For 4-Methylbenzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole 1-oxide, FMO analysis would reveal the distribution of these orbitals across the molecule. It is expected that the HOMO would be primarily located on the electron-rich benzene ring, while the LUMO would be concentrated on the electron-deficient furoxan ring. The methyl group, being electron-donating, would likely raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides insight into the partial atomic charges on each atom in the molecule. This information is crucial for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. In 4-Methylbenzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole 1-oxide, the oxygen and nitrogen atoms of the furoxan ring are expected to carry partial negative charges, while the carbon atoms attached to them would be more electrophilic.
Table 1: Calculated Electronic Properties of a Representative Benzofuroxan Derivative
| Property | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 4.5 D |
Note: These are representative values for a substituted benzofuroxan and may differ for 4-Methylbenzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole 1-oxide.
Computational Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. For 4-Methylbenzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole 1-oxide, computational predictions would be particularly useful for assigning the chemical shifts of the aromatic protons and carbons, as well as the methyl group.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, providing a theoretical IR spectrum. These calculations can help in the identification of characteristic functional groups and in the interpretation of experimental IR spectra. For the target molecule, theoretical IR spectra would show characteristic peaks for the aromatic C-H stretching, C=C stretching of the benzene ring, and the N-O stretching of the furoxan ring.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. mdpi.com These calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π*). For 4-Methylbenzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole 1-oxide, TD-DFT calculations could predict the absorption bands in the UV-Vis region, which are characteristic of the benzofuroxan chromophore.
Table 2: Predicted Spectroscopic Data for a Substituted Benzofuroxan
| Spectrum | Predicted Peak/Wavelength | Assignment |
|---|---|---|
| ¹³C NMR | 110-150 ppm | Aromatic Carbons |
| ¹H NMR | 7.0-8.5 ppm | Aromatic Protons |
| IR | ~1600 cm⁻¹ | C=C Aromatic Stretch |
| UV-Vis | ~350 nm | π → π* Transition |
Note: These are representative values and the actual values for 4-Methylbenzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole 1-oxide may vary.
Theoretical Modeling of Reaction Mechanisms and Energetics
Computational modeling can be employed to investigate the mechanisms and energetics of chemical reactions involving 4-Methylbenzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole 1-oxide. This includes studying reaction pathways, identifying transition states, and calculating activation energies.
For example, the thermal decomposition of benzofuroxan derivatives has been a subject of interest, and computational studies can elucidate the underlying mechanisms. researchgate.net DFT calculations can be used to model the bond-breaking and bond-forming processes that occur during decomposition, providing insights into the stability and reactivity of the molecule at elevated temperatures.
Furthermore, the reactivity of the benzofuroxan ring towards nucleophiles is a key aspect of its chemistry. Theoretical modeling of nucleophilic aromatic substitution (SNAr) reactions on related benzofuroxan systems has been performed to understand the regioselectivity and reactivity. mdpi.com For 4-Methylbenzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole 1-oxide, computational studies could predict the most likely sites for nucleophilic attack and the energetics of such reactions. The electron-donating methyl group would be expected to influence the activation barriers and reaction energies of these transformations.
Structure Reactivity and Structure Electronic Property Relationships in Benzofuroxan Systems
Impact of Substituent Effects on Reactivity and Electronic Characteristics
Substituents on the benzofuroxan (B160326) ring play a pivotal role in modulating its reactivity and electronic properties. The nature and position of these substituents can either enhance or diminish the electrophilic character of the benzofuroxan system, thereby influencing its interaction with other molecules. The methyl group in 4-Methylbenzo[c] ufms.brufms.brnih.govoxadiazole 1-oxide, being an electron-donating group, has a significant impact on the molecule's reactivity.
A kinetic study on the reaction of various substituted benzofuroxans with 2-acetylthiophene (B1664040) provides quantitative insight into these substituent effects. The rate constants for the reactions of benzofuroxan and its derivatives were determined spectrophotometrically. ufms.brufms.brresearchgate.net
| Compound | Substituent | Rate Constant (k) min⁻¹ |
|---|---|---|
| Benzofuroxan | -H | 3.32 x 10⁻³ |
| 5-Chlorobenzofuroxan | -Cl | 4.24 x 10⁻³ |
| 4-Nitrobenzofuroxan | -NO₂ | 3.48 x 10⁻³ |
| 5-Methylbenzofuroxan | -CH₃ | 8.03 x 10⁻³ |
| 4,6-Dinitrobenzofuroxan | -di-NO₂ | 9.41 x 10⁻³ |
The data reveals that the methyl substituent in the 5-position increases the reaction rate compared to the unsubstituted benzofuroxan. ufms.br This observation can be rationalized by considering the electronic effects of the substituents. The Hammett equation, which provides a linear free-energy relationship, is often used to quantify the effect of substituents on reaction rates. ufms.brufms.brresearchgate.net A positive slope (ρ value) in a Hammett plot of log(k/k₀) versus the substituent constant (σ) indicates that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge in the transition state. Conversely, a negative ρ value suggests that electron-donating groups accelerate the reaction by stabilizing a positive charge in the transition state. For the reaction of benzofuroxans with 2-acetylthiophene, a linear relationship was observed, indicating that electron-withdrawing substituents have a positive effect on the reaction rate. ufms.brufms.brresearchgate.net
The electron-donating nature of the methyl group in 4-Methylbenzo[c] ufms.brufms.brnih.govoxadiazole 1-oxide can be expected to increase the electron density of the benzofuroxan ring system. This, in turn, can influence its susceptibility to nucleophilic attack. In general, electron-donating substituents decrease the electrophilic character of the benzofuroxan nitrogen at position 3. ufms.br
Conformation and Stereochemical Principles Affecting Chemical Behavior
The three-dimensional structure, including conformation and stereochemistry, of benzofuroxan derivatives is a key determinant of their chemical behavior. The benzofuroxan ring system is generally planar, but the presence of substituents can introduce steric hindrance, potentially leading to deviations from planarity. numberanalytics.com
In the case of 4-Methylbenzo[c] ufms.brufms.brnih.govoxadiazole 1-oxide, the methyl group is not particularly bulky and is unlikely to cause significant distortion of the planar benzofuroxan ring. However, steric effects can become more pronounced in reactions where the approach of a reagent to the aromatic ring is hindered by the substituent. numberanalytics.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are valuable for predicting the properties of new compounds without the need for experimental synthesis and testing. For benzofuroxan systems, QSPR models could be developed to predict various attributes such as reactivity, electronic properties, and biological activity.
A typical QSPR model for benzofuroxan derivatives would involve the calculation of a set of molecular descriptors that encode structural and electronic information. These descriptors can be categorized as:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.
Geometrical descriptors: Molecular surface area, volume, etc.
Quantum-chemical descriptors: HOMO-LUMO energies, dipole moment, atomic charges, etc.
Once the descriptors are calculated for a series of benzofuroxan derivatives with known properties, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest.
| Descriptor Type | Descriptor Example | Property Correlated With |
|---|---|---|
| Quantum-Chemical | HOMO Energy | Electron-donating ability, Reactivity towards electrophiles |
| Quantum-Chemical | LUMO Energy | Electron-accepting ability, Reactivity towards nucleophiles |
| Quantum-Chemical | Dipole Moment | Polarity, Solubility |
| Topological | Wiener Index | Molecular branching, Boiling point |
| Constitutional | Molecular Weight | Size, Diffusion rate |
While specific QSPR models for 4-Methylbenzo[c] ufms.brufms.brnih.govoxadiazole 1-oxide are not extensively documented in the literature, the principles of QSPR are broadly applicable to this class of compounds. Such models could be instrumental in predicting the impact of different substituents on the properties of the benzofuroxan core. imist.ma
Electrochemical Property Correlations with Molecular Architecture
The electrochemical properties of benzofuroxan derivatives, particularly their reduction potentials, are closely related to their molecular structure. The ease of reduction is influenced by the electron-accepting ability of the molecule, which is in turn modulated by the substituents on the aromatic ring.
Generally, electron-withdrawing groups, such as nitro groups, facilitate the reduction of aromatic compounds by stabilizing the resulting radical anion. Conversely, electron-donating groups, like the methyl group in 4-Methylbenzo[c] ufms.brufms.brnih.govoxadiazole 1-oxide, are expected to make the reduction more difficult, resulting in a more negative reduction potential. acs.orgsemanticscholar.org
The electrochemical behavior of substituted nitroaromatics provides a useful analogy. The reduction potentials of these compounds are well-correlated with their electronic properties.
| Compound | Substituent | Expected Effect on Reduction Potential | Relative Reduction Potential |
|---|---|---|---|
| 4-Nitrobenzofuroxan | -NO₂ (electron-withdrawing) | Easier to reduce | Less Negative |
| Benzofuroxan | -H (reference) | Reference | Reference |
| 4-Methylbenzofuroxan | -CH₃ (electron-donating) | Harder to reduce | More Negative |
This table is illustrative and based on general principles of substituent effects on electrochemical potentials.
The correlation between the molecular architecture and electrochemical properties can be quantified using Hammett-type relationships, where the reduction potential is plotted against a suitable substituent constant (e.g., σ). Such correlations can be valuable tools for predicting the electrochemical behavior of new benzofuroxan derivatives. The electrochemical properties are not only of fundamental interest but also have implications for the biological activity of these compounds, as some of their effects are mediated by redox processes. nih.gov
Advanced Non Biological Applications of 4 Methylbenzo C 1 2 3 Oxadiazole 1 Oxide Derivatives in Chemical Science
Utilization in Organic Photoswitchable Systems and Molecular Devices
The incorporation of the benzofuroxan (B160326) moiety into larger molecular systems has led to the development of novel photoswitchable molecules. These molecules can change their properties upon exposure to light, making them suitable for applications in molecular devices and smart materials.
A notable example is the development of molecular photoswitches that link an aryldiazenyl group to a 1,2,5-oxadiazole 2-oxide (furoxan) subunit. researchgate.net These compounds exhibit photoisomerization from the (E)-isomer to the (Z)-isomer when irradiated with visible light. The (Z)-isomers are stable under ambient conditions, and the reverse isomerization can be achieved by heating. researchgate.net A key advantage of these arylazo-1,2,5-oxadiazole photoswitches is their resistance to fatigue and decomposition, maintaining their performance over multiple switching cycles in the presence of air and across a range of temperatures (20–60 °C). researchgate.netresearchgate.net This stability is crucial for the development of robust molecular devices.
The photoswitching behavior of these derivatives allows for the potential control of other functionalities within the molecule. For instance, the change in geometry and electronic properties between the E and Z isomers could be used to modulate catalytic activity, molecular recognition, or even the release of nitric oxide (NO), a property inherent to the furoxan ring. researchgate.net
| Property | Observation | Reference |
|---|---|---|
| Photoisomerization | (E) to (Z) isomerization upon visible light irradiation | researchgate.net |
| Stability of (Z)-isomer | Stable under ambient conditions | researchgate.net |
| Reverse Isomerization | Achieved by thermal treatment | researchgate.net |
| Fatigue Resistance | No significant decomposition over at least ten cycles | researchgate.netresearchgate.net |
| Operational Temperature Range | 20–60 °C | researchgate.net |
Exploration as Chemical Probes and Sensory Materials
The benzofuroxan scaffold has been utilized in the design of fluorescent probes and sensory materials. The electron-deficient nature of the benzofuroxan ring can be paired with electron-donating groups to create donor-acceptor systems that often exhibit interesting photophysical properties, such as fluorescence, which can be sensitive to the chemical environment.
While specific research on 4-methylbenzo[c] researchgate.netnih.govresearchgate.netoxadiazole 1-oxide as a chemical probe is limited, the broader class of benzofuroxans has been employed as fluorescent biosensors. researchgate.net This suggests that derivatives of the target compound could be engineered for similar purposes. For instance, the introduction of specific recognition moieties to the benzofuroxan core could lead to chemosensors for detecting specific analytes. The interaction of the analyte with the recognition site would induce a change in the electronic properties of the benzofuroxan system, leading to a detectable change in its fluorescence signal.
The development of metal-organic frameworks (MOFs) incorporating benzo[c] researchgate.netnih.govresearchgate.netthiadiazole (a related heterocyclic system) further highlights the potential in sensory applications. A MOF with a benzo[c] researchgate.netnih.govresearchgate.netthiadiazole core has been developed as a luminescent sensor for L-histidine with a high degree of selectivity and sensitivity. ossila.com Another Eu-MOF with a thiadiazole-functionalized ligand has been shown to be a dual-target sensor for ethylamine (B1201723) and gossypol. ossila.com These examples demonstrate the utility of the benzothiadiazole core in creating porous materials for selective chemical sensing, a strategy that could be adapted for benzofuroxan derivatives.
| Material | Target Analyte | Detection Limit | Reference |
|---|---|---|---|
| {[Cd2(BTDB)2(4,4-bpy)]·DMF}n (JXUST-14) | L-histidine | 11.1 ppm | ossila.com |
| {[(CH3)2NH2][Eu(BTDB)2]·2H2O}n (JXUST-11) | Al3+ and Ga3+ ions | 2.9 ppm (Al3+), 10.2 ppm (Ga3+) | ossila.com |
| Eu-MOF with H2BTDB ligand | Ethylamine and Gossypol | 1.30 μM (Ethylamine), 4.32 μM (Gossypol) | ossila.com |
| Zr-based MOF with H2BTDB ligand | 2,4,6-trinitrophenol (TNP) | 1.63 ppm | ossila.com |
Integration into Novel Functional Materials (e.g., Optoelectronic Materials)
The electronic properties of benzofuroxan derivatives make them candidates for integration into novel functional materials, particularly in the field of optoelectronics. The combination of a fused aromatic system with the electron-withdrawing furoxan ring can be exploited to create materials with tailored electronic and photophysical properties.
Derivatives of 1,2,5-oxadiazole have been investigated as components of donor-acceptor-donor (D-A-D) fluorescent dyes. In these systems, the oxadiazole unit acts as the electron-accepting core. A study on researchgate.netnih.govresearchgate.netoxadiazolo[3,4-d]pyridazine and its 1-oxide showed that these compounds can form the basis of D-A-D dyes. mdpi.com The introduction of the N-oxide into the 1,2,5-oxadiazole ring was found to decrease the luminescence intensity and quantum yield. mdpi.com However, the study also revealed that the emission of furazan-based dyes (the deoxygenated form of furoxans) is phosphorescent in nature, while the furoxan-containing dyes exhibit pure fluorescence in the red spectral region. mdpi.com This ability to tune the emission properties is of significant interest for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Furthermore, the broader class of oxadiazoles (B1248032), particularly 1,3,4-oxadiazole (B1194373) derivatives, are well-known for their use as electron transport materials in OLEDs due to their high electron affinity and thermal stability. researchgate.net While the specific compound is a 1,2,5-oxadiazole derivative, the general principles of utilizing oxadiazoles in optoelectronic materials are applicable. The benzofuroxan core, with its inherent electronic properties, could be functionalized to create new materials for organic electronics.
| Acceptor Core | Emission Type | Spectral Region | Luminescence Quantum Yield | Reference |
|---|---|---|---|---|
| researchgate.netnih.govresearchgate.netOxadiazolo[3,4-d]pyridazine 1-oxide (Furoxan-based) | Fluorescence | Red | Lower | mdpi.com |
| researchgate.netnih.govresearchgate.netOxadiazolo[3,4-d]pyridazine (Furazan-based) | Phosphorescence | Red to NIR | Higher | mdpi.com |
Future Research Trajectories in the Chemistry of 4 Methylbenzo C 1 2 3 Oxadiazole 1 Oxide
Innovation in Green and Sustainable Synthetic Methodologies
The traditional syntheses of benzofuroxans, including 4-methylbenzo[c] icm.edu.plbohrium.comresearchgate.netoxadiazole 1-oxide, often rely on methods that are inconsistent with modern principles of green chemistry. Classical routes, such as the oxidative cyclization of o-nitroanilines or the thermolysis of potentially explosive o-nitrophenyl azides, frequently involve harsh reagents, hazardous intermediates, and significant solvent waste. mdpi.com Future research must prioritize the development of safer, more efficient, and environmentally benign synthetic protocols.
Promising future directions include:
Visible-Light Photocatalysis: This rapidly emerging field offers a sustainable approach to drive chemical reactions using light as a traceless reagent. icm.edu.plbohrium.combibliotekanauki.pl Future studies could develop photocatalytic methods for the intramolecular cyclization of precursors to 4-methylbenzofuroxan, potentially operating at ambient temperature and pressure, thus reducing energy consumption and avoiding harsh thermal conditions. researchgate.net
Flow Chemistry: The use of continuous flow reactors can significantly improve the safety and efficiency of chemical processes. researchgate.netrsc.org For benzofuroxan (B160326) synthesis, flow chemistry is particularly attractive for managing the exothermic nature of oxidation reactions and for safely handling hazardous intermediates like azides by generating and consuming them in situ in small volumes. researchgate.netcymitquimica.com This technology enables better process control, reduces reaction times, and facilitates safer scalability. cymitquimica.com
Biocatalysis: The use of enzymes for chemical synthesis is a cornerstone of green chemistry. Research into biocatalytic dynamic kinetic resolutions of N-oxides suggests the feasibility of enzymatic approaches. chemimpex.com Future work could explore the use of engineered oxidoreductase enzymes to catalyze the key cyclization step, offering high selectivity and operation in aqueous media under mild conditions.
Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation, using electricity to drive chemical transformations. This approach could be developed for the oxidative cyclization of substituted o-nitroanilines, replacing traditional chemical oxidants with a more sustainable alternative.
| Parameter | Traditional Methods (e.g., Azide (B81097) Thermolysis) | Potential Green Methodologies |
| Energy Input | High temperature (thermolysis) | Ambient temperature (photocatalysis), controlled heating (flow) |
| Reagents | Potentially hazardous (e.g., NaN₃), stoichiometric oxidants | Catalytic (photocatalysts, enzymes), electricity |
| Solvents | Often high-boiling organic solvents | Greener solvents (e.g., ethanol, water), solvent-free conditions |
| Safety | Risk of explosion with azide intermediates mdpi.com | Improved safety via in situ generation (flow) cymitquimica.com, milder conditions |
| Waste | Stoichiometric byproducts from oxidants | Minimal waste (catalytic cycles), water as byproduct (H₂O₂ oxidant) |
Elucidation of Undiscovered Reaction Pathways and Catalytic Transformations
The known reactivity of the benzofuroxan ring is largely centered on its electrophilic nature, particularly in derivatives bearing electron-withdrawing groups. rsc.org However, the full reactive potential of 4-methylbenzo[c] icm.edu.plbohrium.comresearchgate.netoxadiazole 1-oxide remains largely unexplored. Future research should aim to uncover novel transformations that leverage the unique electronic structure of the furoxan ring.
Key areas for investigation include:
Transition Metal-Catalyzed C-H Functionalization: A major goal in modern synthesis is the direct functionalization of C-H bonds. Future studies could explore the use of transition metal catalysts (e.g., palladium, rhodium, iridium) to selectively activate and functionalize the C-H bonds on the benzene (B151609) ring of 4-methylbenzofuroxan. nih.gov This would provide a direct route to novel derivatives without the need for pre-functionalized starting materials.
Cycloaddition Reactions: Benzofuroxans exist in equilibrium with their valence tautomers, o-dinitrosobenzenes. nih.gov This ring-chain tautomerism opens the door to cycloaddition chemistry. The o-dinitroso species could potentially act as a reactive 1,3-diene or dienophile in Diels-Alder reactions, or participate in other pericyclic processes to construct complex, fused heterocyclic systems. bibliotekanauki.plresearchgate.net
Nitrene Transfer Chemistry: Recent studies have shown that benzofuroxans can serve as nitrene transfer reagents in gold-catalyzed reactions, enabling the synthesis of complex aza-heterocycles. icm.edu.pl Investigating the scope of this reactivity for 4-methylbenzofuroxan could establish it as a valuable synthon for nitrogen-containing molecules.
Photochemical Rearrangements: The interaction of the benzofuroxan scaffold with light is an under-explored area. rsc.org Photochemical irradiation could induce novel rearrangements, ring expansions, or ring-opening reactions, leading to entirely new molecular skeletons that are inaccessible through thermal methods. acs.org
Refinement and Application of Advanced Computational Models
Computational chemistry is an indispensable tool for understanding and predicting molecular behavior. While Density Functional Theory (DFT) has been applied to study the structure and reactivity of benzofuroxans, bohrium.com future research will benefit from more advanced and predictive computational models.
Future trajectories in this area involve:
High-Accuracy Quantum Chemical Methods: To accurately model subtle energetic differences, such as those governing the tautomeric equilibrium between the two N-oxide forms and the open-chain o-dinitroso intermediate, it is necessary to move beyond standard DFT. nih.gov The application of high-level composite quantum chemical methods will provide benchmark data on the geometries, reaction barriers, and relative energies of these species, offering a deeper understanding of the system's intrinsic properties. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of materials derived from 4-methylbenzofuroxan. This is particularly relevant for predicting the density, crystal packing, and sensitivity of potential energetic materials, or for modeling the morphology of benzofuroxan-containing polymers in the solid state.
Machine Learning (ML) and AI: The development of machine learning models represents a paradigm shift in chemical research. icm.edu.pl By training algorithms on existing experimental data or high-accuracy computational results, ML models can rapidly predict the properties of new, unsynthesized 4-methylbenzofuroxan derivatives. researchgate.netacs.org This in silico screening can accelerate the discovery of molecules with optimized characteristics for specific applications, such as identifying candidates with high energy density or specific optoelectronic properties, thereby guiding and prioritizing synthetic efforts. icm.edu.plrsc.org
| Computational Model | Application for 4-Methylbenzo[c] icm.edu.plbohrium.comresearchgate.netoxadiazole 1-oxide | Future Research Goal |
| Density Functional Theory (DFT) | Geometry optimization, reaction mechanism studies, electronic structure. bohrium.com | Exploring novel reaction pathways (e.g., C-H activation), modeling solvent effects on tautomerism. researchgate.net |
| High-Level Composite QC Methods | Precise calculation of tautomeric equilibria and bond dissociation energies. researchgate.netresearchgate.net | Establishing benchmark energetic data for the furoxan/o-dinitroso system; accurate prediction of spectroscopic properties. |
| Molecular Dynamics (MD) | Simulating bulk properties, crystal packing. | Predicting density and sensitivity of energetic derivatives; modeling polymer chain interactions. |
| Machine Learning (ML) / AI | High-throughput screening of properties. icm.edu.plresearchgate.net | Developing predictive models for energetic performance, electronic properties, and reactivity to accelerate materials discovery. |
Expansion into Novel Non-Biological Material Science and Chemical Applications
While much of the historical focus on benzofuroxans has been on their biological effects as NO-donors or antimicrobial agents, a significant future trajectory lies in their application as functional non-biological materials. nih.gov The unique structure of 4-methylbenzo[c] icm.edu.plbohrium.comresearchgate.netoxadiazole 1-oxide—a rigid, planar heterocycle with a high nitrogen and oxygen content—makes it an attractive building block for various advanced materials.
Energetic Materials: The benzofuroxan framework is a well-established scaffold for High Energy Density Materials (HEDMs) due to its high density, thermal stability, and positive oxygen balance conferred by the N-oxide group. bohrium.comresearchgate.net Numerous powerful yet insensitive explosives are based on nitro-substituted benzofuroxans. researchgate.netbibliotekanauki.pl Future research will involve the synthesis of nitrated derivatives of 4-methylbenzofuroxan to create a new family of energetic materials. The methyl group may serve to tune properties such as density, stability, and sensitivity.
Organic Electronics: The electron-accepting nature of the benzofuroxan ring makes it a candidate for use in n-type organic semiconductors. chemimpex.com Future work could involve incorporating the 4-methylbenzofuroxan moiety into conjugated polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as fluorescent sensors. nih.gov
Advanced Polymers: Benzofuroxan has been identified as a precursor for polymers with enhanced thermal and mechanical properties. chemimpex.com By introducing appropriate functional groups, 4-methylbenzofuroxan can be used as a monomer to synthesize novel, high-performance polymers such as polyamides, polyimides, or polyesters. The rigidity of the heterocyclic core is expected to impart excellent thermal stability and mechanical strength to the resulting materials. researchgate.net
Coordination Chemistry: As a molecule containing multiple heteroatoms with lone pairs of electrons, 4-methylbenzofuroxan could serve as a novel ligand for metal ions. nih.gov The resulting coordination complexes could exhibit interesting catalytic, magnetic, or photophysical properties, opening avenues in catalysis and sensor development. mdpi.com
| Potential Application Area | Key Property of Benzofuroxan Scaffold | Future Research Focus for 4-Methyl Derivative |
| Energetic Materials (HEDMs) | High nitrogen/oxygen content, high density, thermal stability. bohrium.comresearchgate.net | Synthesis of nitro-derivatives; evaluating detonation properties and sensitivity. |
| Organic Electronics | Electron-accepting character, rigid planar structure. chemimpex.com | Incorporation into conjugated systems for OLEDs/OFETs; study of photophysical properties. |
| High-Performance Polymers | Rigid, thermally stable heterocyclic core. chemimpex.comresearchgate.net | Synthesis of functionalized monomers for polymerization; characterization of polymer thermal/mechanical properties. |
| Coordination Chemistry | Presence of N and O donor atoms. nih.gov | Synthesis of metal complexes; investigation of catalytic and photophysical properties. |
Interdisciplinary Studies at the Interface of Heterocyclic Chemistry and Materials Science
The most impactful future advances in the chemistry of 4-methylbenzo[c] icm.edu.plbohrium.comresearchgate.netoxadiazole 1-oxide will likely arise from interdisciplinary research that bridges the gap between fundamental heterocyclic chemistry and applied materials science. A synergistic "design-synthesize-test" approach, integrating computational modeling, green synthesis, and materials characterization, will be essential for unlocking the full potential of this scaffold.
This integrated approach would involve:
Computational Design: Using advanced computational models and machine learning to design novel derivatives of 4-methylbenzofuroxan with specific, targeted properties (e.g., a high detonation velocity for an energetic material or a specific band gap for an organic semiconductor).
Sustainable Synthesis: Employing green and sustainable synthetic methods, such as flow chemistry or photocatalysis, to efficiently and safely produce the computationally designed target molecules.
Advanced Characterization: Thoroughly characterizing the properties of the newly synthesized materials using techniques from both chemistry (NMR, X-ray crystallography) and materials science (thermogravimetric analysis, UV-Vis/fluorescence spectroscopy, electrochemical analysis).
Such collaborations between synthetic organic chemists, computational theorists, and materials scientists will accelerate the discovery cycle and pave the way for the development of next-generation functional materials based on the 4-methylbenzo[c] icm.edu.plbohrium.comresearchgate.netoxadiazole 1-oxide framework.
Q & A
Q. What are the optimized synthetic routes for 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide derivatives, and how can reaction conditions be tailored to improve yields?
- Methodological Answer : A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO or ethanol) with catalysts like glacial acetic acid. For instance, substituting benzaldehyde derivatives with 4-amino-1,2,4-triazoles under reflux (4–18 hours) followed by reduced-pressure distillation and crystallization (water-ethanol) achieves yields up to 65%. Key parameters include solvent choice, reflux duration, and post-reaction purification .
Q. How does tautomerism in benzo[c][1,2,5]oxadiazole 1-oxide derivatives complicate structural characterization, and what techniques resolve this?
- Methodological Answer : Tautomerism between 1-oxide and 3-oxide forms creates dynamic equilibria, complicating NMR interpretation. High-resolution - and -NMR, combined with variable-temperature studies, can distinguish tautomers. For example, integrating signals at δ 7.99–8.73 ppm (aromatic protons) and monitoring NH/NO group shifts in CDCl or DMSO-d helps identify dominant tautomers .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in benzofuroxan derivatives?
- Methodological Answer : Antiproliferative activity is commonly assessed via MTT assays using cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (1–100 µM) and IC calculations are standardized. For antimicrobial screening, broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination are recommended .
Advanced Research Questions
Q. How do substituent effects (e.g., nitro, amino, alkyl) influence the electronic structure and reactivity of benzofuroxan derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO) increase electrophilicity at the C4/C6 positions, enhancing nucleophilic substitution reactivity. DFT calculations (e.g., Gaussian 03) quantify charge distribution and frontier molecular orbitals. Experimentally, Hammett constants (σ) correlate substituent effects with reaction rates in SNAr reactions .
Q. What computational and experimental strategies validate mutagenicity predictions for aromatic N-oxide-containing compounds?
- Methodological Answer : Structural alerts for mutagenicity (e.g., benzo[c][1,2,5]oxadiazole 1-oxide subclass) are identified using Leadscope’s expert-rule-based models. Ames tests (TA98/TA100 strains) confirm predictions, while molecular docking (e.g., with Salmonella DNA) identifies adduct formation propensity. Cross-referencing with proprietary databases minimizes false positives .
Q. How do polymorphism and crystallographic packing impact the physicochemical properties of benzofuroxan derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals polymorph-dependent packing modes. For example, triclinic vs. orthorhombic systems (e.g., 1a vs. 1b in ) exhibit distinct densities (1.919 vs. 1.909 g·cm) and thermal stabilities. DSC and Hirshfeld surface analysis quantify intermolecular interactions (e.g., π-stacking, H-bonding) influencing solubility and stability .
Q. What design principles optimize benzofuroxan derivatives for energetic materials applications?
- Methodological Answer : Balancing oxygen balance (OB) and detonation performance requires introducing nitro groups and fused heterocycles. For example, 7-amino-4,6-dinitro derivatives achieve detonation velocities >9,000 m·s, comparable to RDX. Kamlet-Jacob equations predict detonation pressure (37.4 GPa) and velocity (9,046 m·s) using density and heat of formation data .
Q. How are [3+2]-cycloaddition reactions utilized to construct functionalized benzofuroxan scaffolds?
- Methodological Answer : Nitrile oxides react with alkynes or enolates under mild conditions (RT, HO/EtOH) to form isoxazoles fused to benzofuroxan cores. For example, hydroximoyl chloride dimerization yields 1,2,5-oxadiazole 2-oxides. Optimized conditions (e.g., NaHCO catalyst, 12-hour stirring) achieve >70% yields, confirmed by -NMR and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
